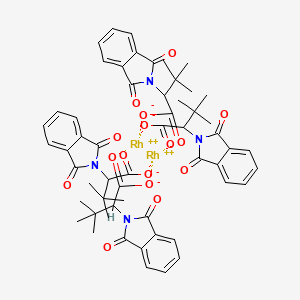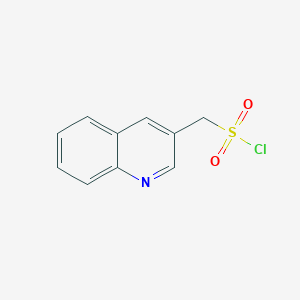
Quinolin-3-ylmethanesulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-3-ylmethanesulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a quinoline ring system and a methanesulfonyl chloride group. This combination imparts specific chemical properties that make it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-ylmethanesulfonylchloride typically involves the introduction of a methanesulfonyl chloride group to a quinoline derivative. One common method is the reaction of quinoline-3-carboxaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Quinolin-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: this compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Biaryl Derivatives: Formed by coupling reactions with other aromatic compounds.
科学研究应用
Quinolin-3-ylmethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various quinoline derivatives with potential biological activities.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Quinolin-3-ylmethanesulfonylchloride is primarily related to its ability to interact with biological molecules. The methanesulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline ring system can also interact with DNA and other biomolecules, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Quinoline-3-carboxaldehyde: A precursor in the synthesis of Quinolin-3-ylmethanesulfonylchloride.
Quinoline-3-sulfonamide: A derivative formed by the reaction of this compound with amines.
Quinoline-3-sulfonate: A derivative formed by the reaction of this compound with alcohols.
Uniqueness
This compound is unique due to the presence of both a quinoline ring system and a methanesulfonyl chloride group. This combination imparts specific chemical properties that make it useful in various chemical reactions and applications. Its ability to form covalent bonds with biological molecules also makes it a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C10H8ClNO2S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
quinolin-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |
InChI 键 |
FRKIAAASQZWYML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


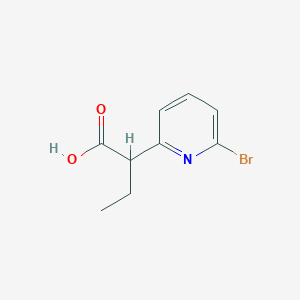
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
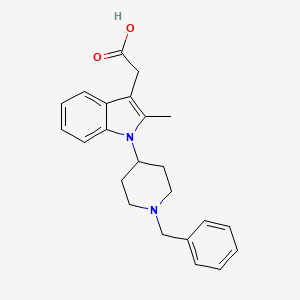
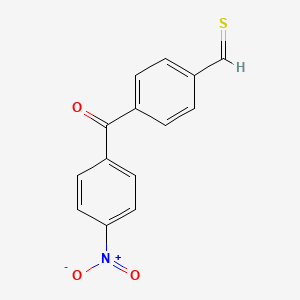
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
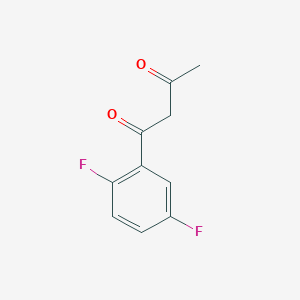
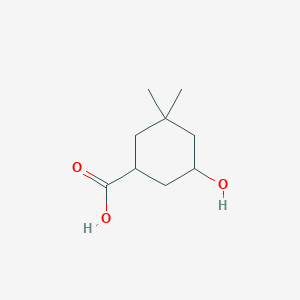
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)

![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
